molecular formula C14H14O2 B160637 4,4'-Bis(hydroxymethyl)biphenyl CAS No. 1667-12-5

4,4'-Bis(hydroxymethyl)biphenyl

Cat. No. B160637
Key on ui cas rn: 1667-12-5
M. Wt: 214.26 g/mol
InChI Key: SFHGONLFTNHXDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07342138B2

Procedure details

In a 50 ml three-necked flask equipped with a magnetic stirrer, a reflux condenser and a thermometer, 4.28 g (20 mmols) of 4,4′-bishydroxymethylbiphenyl and 10 ml of (166 mmols) of acetic acid were charged, followed by heating to 75° C. An aqueous solution prepared by dissolving 2.04 g (13.5 mmols) of sodium bromate in 10 ml of water was added dropwise, and then the mixture was stirred at 75° C. until a color of bromine disappears. To the system, 50 ml of water was added and, after filtration, the resulting substance was dried to obtain 4.25 g of 4,4′-bisformylbiphenyl as a white crystal. Yield: 99.9%. It was confirmed by GS-MS that a molecular ion peak is 209.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
2.04 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[CH:11][CH:10]=2)=[CH:5][CH:4]=1.C(O)(=O)C.Br([O-])(=O)=O.[Na+].BrBr>O>[CH:15]([C:12]1[CH:11]=[CH:10][C:9]([C:6]2[CH:7]=[CH:8][C:3]([CH:2]=[O:1])=[CH:4][CH:5]=2)=[CH:14][CH:13]=1)=[O:16] |f:2.3|

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
OCC1=CC=C(C=C1)C1=CC=C(C=C1)CO
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.04 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 50 ml three-necked flask equipped with a magnetic stirrer, a reflux condenser
CUSTOM
Type
CUSTOM
Details
An aqueous solution prepared
ADDITION
Type
ADDITION
Details
was added dropwise
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the resulting substance was dried

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)C1=CC=C(C=C1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.25 g
YIELD: PERCENTYIELD 99.9%
YIELD: CALCULATEDPERCENTYIELD 101.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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